![molecular formula C14H15N B3029302 Di-o-tolylamine CAS No. 617-00-5](/img/structure/B3029302.png)
Di-o-tolylamine
Overview
Description
Di-o-tolylamine is a chemical compound with the molecular formula C14H15N . It is also known by other names such as 2-methyl-N-(2-methylphenyl)aniline, N-(2-Methylphenyl)-2-methylbenzenamine, and ditolylamine .
Synthesis Analysis
While specific synthesis methods for Di-o-tolylamine were not found in the search results, arylamines like Di-o-tolylamine can be synthesized through direct catalytic nitrogenation using dinitrogen (N2) as the nitrogen source . Another method involves the use of palladium catalysis .Molecular Structure Analysis
The molecular structure of Di-o-tolylamine consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . It has a molecular weight of 197.27 g/mol . The InChI string representation of its structure isInChI=1S/C14H15N/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3
. Physical And Chemical Properties Analysis
Di-o-tolylamine has a molecular weight of 197.27 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 311.7±11.0 °C at 760 mmHg, and a flash point of 147.1±14.7 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Electrochemical Studies and Nitrenium Ions
Di-o-tolylamine has been studied in electrochemistry due to its ability to generate nitrenium ions. Nitrenium ions are reactive cation intermediates that resemble carbenes. These ions play a crucial role in organic synthesis and have biological significance due to their reactivity toward nucleobases . Researchers have observed the electrochemically generated nitrenium ions of di-p-tolylamine using mass spectrometry. This discovery sheds light on the behavior of these fleeting species in solution .
Analytical Chemistry
Di-o-tolylamine is employed as a derivatization agent in gas chromatography (GC). It enhances the detectability of certain analytes by forming stable derivatives. Researchers use it to analyze compounds such as carboxylic acids, alcohols, and amines.
Future Directions
Mechanism of Action
Target of Action
Di-o-tolylamine is a chemical compound with the molecular formula C14H15N
Biochemical Pathways
It is known that many compounds with similar structures can interact with various biochemical pathways, influencing cellular processes such as dna replication, rna transcription, protein synthesis, and post-translational modification
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Understanding these effects is crucial for determining the therapeutic potential of a compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to pollutants, and even socioeconomic status can impact the effectiveness of a compound . .
properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYVCKUEUULQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210693 | |
Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-o-tolylamine | |
CAS RN |
617-00-5 | |
Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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